![molecular formula C16H18O2 B14335031 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol CAS No. 102567-41-9](/img/structure/B14335031.png)
4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with an ethyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol typically involves the alkylation of 4-hydroxyacetophenone with 2,6-dimethylphenol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Formation of 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylbenzaldehyde.
Reduction: Formation of 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学研究应用
4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
4-Hydroxyacetophenone: Shares the hydroxyl and phenyl groups but lacks the ethyl and dimethyl substitutions.
2,6-Dimethylphenol: Contains the dimethyl substitutions but lacks the hydroxyl and ethyl groups.
4-[1-(4-Hydroxyphenyl)ethyl]benzene: Similar structure but without the dimethyl substitutions.
Uniqueness
4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol is unique due to the combination of its hydroxyl, ethyl, and dimethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
102567-41-9 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
4-[1-(4-hydroxyphenyl)ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-10-8-14(9-11(2)16(10)18)12(3)13-4-6-15(17)7-5-13/h4-9,12,17-18H,1-3H3 |
InChI 键 |
JJLPCANJJNAJEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C(C)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


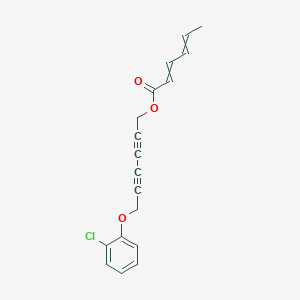
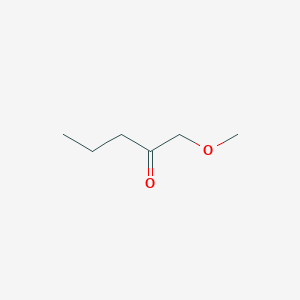
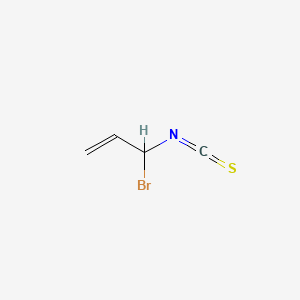
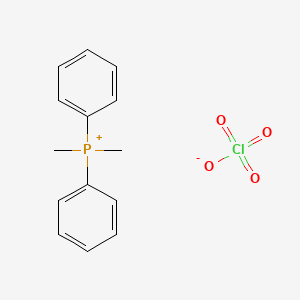
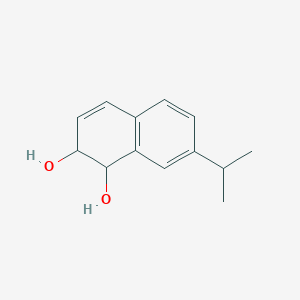
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)

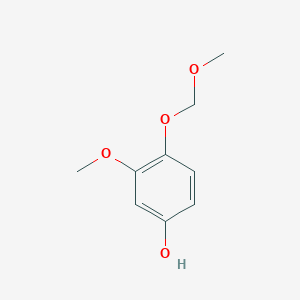

![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)

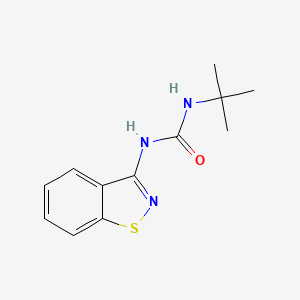
methanone](/img/structure/B14335027.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
